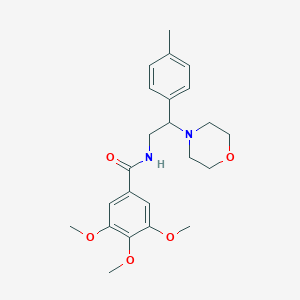
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a chloro-substituted pyridinyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Preparation of 4-Chloro-phenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-Chloro-phenoxyacetic Acid: 4-Chloro-phenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-phenoxyacetic acid.
Synthesis of 5-Chloro-2-aminopyridine: This can be synthesized by the chlorination of 2-aminopyridine using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-chloro-phenoxyacetic acid with 5-chloro-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinyl rings, leading to the formation of quinones and N-oxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The chloro groups on the phenoxy and pyridinyl rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy and pyridinyl derivatives.
科学研究应用
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It is used as a tool compound to study the effects of chloro-substituted aromatic compounds on biological systems.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted aromatic rings can engage in π-π interactions with aromatic residues in the active sites of enzymes or receptors, leading to inhibition or activation of their function. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Characterized by chloro-substituted phenoxy and pyridinyl groups.
2-(4-Bromo-phenoxy)-N-(5-bromo-pyridin-2-yl)-acetamide: Similar structure but with bromo substituents.
2-(4-Methyl-phenoxy)-N-(5-methyl-pyridin-2-yl)-acetamide: Similar structure but with methyl substituents.
Uniqueness
This compound is unique due to the presence of chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins.
属性
CAS 编号 |
355120-88-6 |
|---|---|
分子式 |
C13H10Cl2N2O2 |
分子量 |
297.13g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
InChI 键 |
PHXANJVXJQQMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)
![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)
![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)

![9-(5-Methyl-3-isoxazolyl)-8-(3-propoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361927.png)
![2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B361929.png)
![2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B361937.png)
![7-methyl-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361941.png)


![3,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-2-methoxybenzene](/img/structure/B361951.png)

